molecular formula C6H6ClFN2O B1399152 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine CAS No. 1240619-26-4

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine

Cat. No.: B1399152
CAS No.: 1240619-26-4
M. Wt: 176.57 g/mol
InChI Key: DGCIWNZTUMJDPE-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine (CAS: 1240619-26-4) is a halogenated pyrimidine derivative with the molecular formula C₆H₆ClFN₂O and a molecular weight of 176.58 g/mol . Its structure features substituents at positions 4 (chloro), 5 (fluoro), 2 (methoxy), and 6 (methyl), making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrimidines with fluorine and chlorine substituents are particularly valued for their electronic and steric effects, which enhance reactivity and biological activity .

Properties

IUPAC Name

4-chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-3-4(8)5(7)10-6(9-3)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIWNZTUMJDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721402
Record name 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240619-26-4
Record name 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of a pyrimidine derivative followed by methoxylation and methylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Chlorination: Introduction of chlorine atoms using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Fluorination: Substitution of hydrogen with fluorine using fluorinating agents like hydrogen fluoride or fluorine gas.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base.

    Methylation: Addition of a methyl group using methylating agents such as methyl iodide or dimethyl sulfate.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to target proteins, while the methoxy and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine with analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Cl, 5-F, 2-OCH₃, 6-CH₃ 176.58 Pharmaceutical intermediate; halogenated reactivity
4-Chloro-2-ethoxy-5-fluoropyrimidine 4-Cl, 5-F, 2-OCH₂CH₃ 176.59 Bulkier ethoxy group; higher lipophilicity
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ 195.01 Enhanced electrophilicity for nucleophilic substitution
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-Cl, 6-OCH₃, 2-CH₃, 5-NH₂ 203.63 Amino group enables coupling reactions; antitumor potential
2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine 2-Cl, 5-F, 6-CH₃, 4-NH(C₆H₄CH₃) 302.76 Aniline substituent enhances biological binding
4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine (positional isomer) 4-Cl, 5-F, 6-OCH₃, 2-CH₃ 176.58 Swapped methoxy/methyl alters electronic effects

Key Differences and Implications

Substituent Effects: Halogens (Cl, F): The 4-chloro and 5-fluoro groups in the target compound increase electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in drug derivatization) . In contrast, 4,6-dichloro-5-methoxypyrimidine has two chlorines, making it more reactive but less selective . Methoxy vs. Amino vs. Methyl: The amino group in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine enables hydrogen bonding and participation in coupling reactions, unlike the inert methyl group in the target compound .

Biological Activity :

  • Fluorinated pyrimidines like 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine exhibit antitumor activity due to their ability to interfere with DNA synthesis . The target compound’s methoxy and methyl groups may reduce toxicity while maintaining efficacy .
  • 4-Chloro-6-methoxy-5-nitropyrimidine (similarity score 0.94) introduces a nitro group, which can act as a leaving group or participate in redox reactions, broadening synthetic utility .

In contrast, 4-chloro-5-fluoro-6-methoxy-2-methylpyrimidine (positional isomer) may exhibit different regioselectivity due to methoxy’s electron-donating effects at position 6 .

Biological Activity

4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine is a heterocyclic organic compound characterized by its unique pyrimidine ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. Its molecular formula is C12H10ClFN2OC_{12}H_{10}ClFN_2O, with a molecular weight of approximately 252.67 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

The structural features of this compound include:

  • Chlorine (Cl) and Fluorine (F) substituents that enhance reactivity.
  • A methoxy group that may influence biological activity and pharmacokinetics.
  • A methyl group that affects the compound's lipophilicity.

These substituents contribute to its distinct chemical properties, making it a valuable compound for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against a range of bacterial strains, showing promising results in inhibiting growth. For example, the compound's effectiveness was evaluated using standard microbiological assays, yielding minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Preliminary studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) models. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cancer types .

Table 1: Summary of Biological Activity

Activity TypeAssay TypeResultsReference
AntimicrobialMIC against bacterial strainsEffective at low concentrations
AnticancerCell proliferation inhibitionIC50 values in low micromolar range
Anti-inflammatoryCOX-2 inhibitionComparable to celecoxib

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound interacts with key molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways. The presence of halogen atoms may enhance binding affinity to target proteins, while the methoxy and methyl groups can influence pharmacokinetic properties, potentially leading to improved bioavailability.

Study on Anticancer Effects

In a study investigating the effects of various pyrimidine derivatives on cancer cell lines, this compound was found to significantly inhibit the growth of MDA-MB-231 cells with an IC50 value lower than that of conventional chemotherapeutics like 5-Fluorouracil. This suggests a favorable therapeutic window for further development .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited several Gram-positive and Gram-negative bacteria. The results indicated that its antimicrobial efficacy could be attributed to structural features that facilitate penetration into bacterial cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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